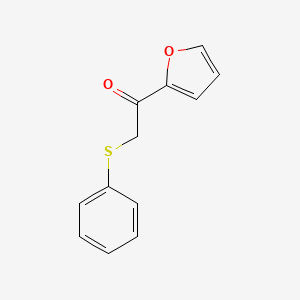

1-(Furan-2-yl)-2-(phenylthio)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-phenylsulfanylethanone |

InChI |

InChI=1S/C12H10O2S/c13-11(12-7-4-8-14-12)9-15-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

QROGFZOBDXAVGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Furan 2 Yl 2 Phenylthio Ethan 1 One

Reactivity of the Furan (B31954) Ring System

The furan moiety is an electron-rich, five-membered aromatic heterocycle. Its aromaticity is derived from the delocalization of six π-electrons, four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom. This electron-rich nature makes the furan ring significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com However, its lower resonance energy compared to benzene means it can also readily undergo reactions that involve dearomatization, such as cycloadditions. acs.org

Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often with milder reagents and under less harsh conditions. pearson.compearson.com This heightened reactivity is due to the electron-donating nature of the ring oxygen, which increases the electron density of the ring carbons. pearson.com

Attack by an electrophile preferentially occurs at the C2 (α) position. chemicalbook.compearson.com This preference is explained by the stability of the carbocation intermediate (sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a relatively stable structure where the charge is accommodated by the oxygen atom. chemicalbook.comquora.com In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures, making it less stable. chemicalbook.comonlineorganicchemistrytutor.com

In the case of 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one, the furan ring is substituted at the C2 position with a -(C=O)CH₂(SPh) group. The carbonyl portion of this substituent is strongly electron-withdrawing and deactivating towards EAS. This deactivation effect reduces the nucleophilicity of the furan ring. Consequently, any subsequent electrophilic substitution would be directed to the C5 position, which is the other α-position and is least affected by the deactivating group at C2.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Furan Derivatives

| Reaction | Reagent | Typical Product (for unsubstituted Furan) | Notes |

|---|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) at low temp. | 2-Nitrofuran | Furan is sensitive to strong acids; mild nitrating agents are required. pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | Avoids polymerization and ring-opening caused by strong acids. pharmaguideline.com |

| Halogenation | Br₂ in dioxane at -5°C | 2-Bromofuran | Furan reacts vigorously with halogens, often leading to polyhalogenation. Milder conditions are needed for monosubstitution. pearson.compharmaguideline.com |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640), BF₃·OEt₂ | 2-Acetylfuran (B1664036) | Milder Lewis acids are used to prevent polymerization. |

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity provides a powerful synthetic route to various bicyclic compounds, specifically 7-oxanorbornenes. rsc.org Compared to its carbocyclic analog, cyclopentadiene, furan is a less reactive diene, and the cycloaddition reactions are often reversible. rsc.orgnih.gov

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.org

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-deficient dienophiles (normal-electron-demand Diels-Alder). nih.gov

Electron-withdrawing groups , such as the acyl group in this compound, decrease the energy of the HOMO. rsc.org This reduces the furan's reactivity as a diene, making Diels-Alder reactions more difficult and often requiring higher temperatures or the use of Lewis acid catalysts. rsc.orgmdpi.com

The reversibility of the furan Diels-Alder reaction (retro-Diels-Alder) is a significant characteristic, allowing the adducts to dissociate back to the starting materials upon heating. rsc.orgnih.gov This thermodynamic limitation can lead to low yields, especially in reactions that are kinetically slow. rsc.org

The relatively low aromatic stability of the furan ring makes it susceptible to ring-opening reactions under various conditions. nih.govrsc.org

Acid-Catalyzed Reactions : In the presence of strong acids, furans are prone to protonation, which disrupts the aromatic system and can initiate polymerization or ring-opening. pharmaguideline.com Electron-releasing substituents enhance this reactivity, while electron-withdrawing groups, like the one present in this compound, can offer some stability against acid-induced degradation. pharmaguideline.com

Oxidative Ring-Opening : Furan derivatives can be oxidized to form reactive intermediates, such as endoperoxides or epoxides, which can rearrange to open-chain dicarbonyl compounds. acs.orgnih.gov This process can be initiated by chemical oxidants or through photo-oxidation involving singlet oxygen. tcichemicals.comresearchgate.net The oxidation of the furan ring is a key metabolic pathway for many furan-containing xenobiotics, leading to the formation of reactive γ-ketoenal intermediates. nih.gov

Polymerization : Acidic conditions, particularly in the presence of initiators like Brønsted or Lewis acids, can cause furan derivatives to polymerize. nih.govnih.gov The polymerization of furfuryl alcohol, for instance, is a well-studied process that can be accompanied by ring-opening side reactions. nih.gov

Reactivity of the Carbonyl Group in Ethanone (B97240) Structures

The carbonyl group (C=O) is a key reactive center in aldehydes and ketones. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, with the carbon atom being electrophilic (partially positive) and the oxygen atom being nucleophilic (partially negative). allstudiesjournal.comlibretexts.org This polarity governs the characteristic reactions of the carbonyl group.

The most common reaction of ketones is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. studymind.co.uklibretexts.org The mechanism of this addition depends on the nature of the nucleophile and the reaction conditions.

Under Basic/Neutral Conditions (Strong Nucleophiles) : Strong nucleophiles (e.g., Grignard reagents, organolithiums, hydride ions) directly attack the carbonyl carbon. This breaks the C=O π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an acidic workup, yields the final alcohol product. openochem.orgyoutube.com

Under Acidic Conditions (Weak Nucleophiles) : Weak nucleophiles (e.g., water, alcohols) require acid catalysis. The first step is the protonation of the carbonyl oxygen by the acid. This increases the electrophilicity of the carbonyl carbon, "activating" it for attack by the weak nucleophile. openochem.orglibretexts.org

For this compound, aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. Ketones have two alkyl or aryl groups attached to the carbonyl carbon, which create more steric hindrance for the approaching nucleophile compared to the single substituent on an aldehyde. libretexts.orglibretexts.org

Table 2: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | 1. NaBH₄ or LiAlH₄2. H₃O⁺ | Secondary Alcohol |

| Cyanide Ion (⁻CN) | 1. NaCN/HCN2. H₂O | Cyanohydrin |

| Organometallics (R⁻) | 1. RMgX or RLi2. H₃O⁺ | Tertiary Alcohol |

| Alcohols (ROH) | R'OH, H⁺ catalyst | Hemiketal / Ketal |

| Amines (RNH₂) | R'NH₂, mild H⁺ | Imine |

Reduction : The carbonyl group of a ketone can be readily reduced to a secondary alcohol. The most common laboratory reagents for this transformation are complex metal hydrides, which act as a source of the hydride ion (H⁻). tib.eu

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters or carboxylic acids. studymind.co.uk

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce ketones as well as a wide range of other carbonyl-containing functional groups. tib.eu

For this compound, reduction with NaBH₄ would be expected to selectively convert the ketone to the corresponding secondary alcohol, 1-(Furan-2-yl)-2-(phenylthio)ethan-1-ol, leaving the furan ring and phenylthio group intact.

Oxidation : Ketones are generally resistant to oxidation under mild conditions. Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon, which is necessary for many common oxidation reactions. libretexts.org Powerful oxidizing agents (e.g., hot, concentrated nitric acid or potassium permanganate) can oxidize ketones, but these harsh conditions typically result in the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.org In the context of this compound, the furan ring is more susceptible to oxidation than the ketone functional group, and oxidative conditions would likely lead to ring-opening or degradation of the furan moiety first. acs.orgrsc.org

Enolization and α-Carbon Reactivity

The structure of this compound features a hydrogen atom on the carbon positioned between the furanoyl group and the phenylthio group. This "alpha-carbon" is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyl group. The presence of the carbonyl functionality significantly increases the acidity of the α-hydrogen, facilitating its removal by a base to form a resonance-stabilized intermediate known as an enolate. masterorganicchemistry.comlibretexts.orgutexas.edu

The formation of the enolate is a reversible process, and its stability is crucial for the subsequent reactions. masterorganicchemistry.com The negative charge on the α-carbon is delocalized onto the more electronegative oxygen atom of the carbonyl group, which is the primary reason for its enhanced stability compared to a simple carbanion. masterorganicchemistry.comyoutube.com The phenylthio group also influences the acidity and reactivity of this position.

Once formed, the enolate is a potent nucleophile. masterorganicchemistry.comutexas.edu It exhibits ambident nucleophilicity, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. youtube.com In most cases, reactions such as alkylations occur at the α-carbon, leading to the formation of a new carbon-carbon bond. researchgate.net This reactivity makes the α-carbon a key site for molecular modification. The process of deprotonation to form the flat enolate structure followed by reprotonation can lead to racemization if the α-carbon is a stereocenter. youtube.comyoutube.com

The general reactivity of the α-carbon can be summarized in the following table:

Table 1: Reactivity of the α-Carbon in this compound

| Reaction Type | Reagent/Condition | Product Type |

| Enolate Formation | Base (e.g., hydroxide, alkoxide, LDA) | Resonance-stabilized enolate |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated ketone |

| Aldol Addition | Aldehyde or ketone | β-Hydroxy ketone |

| Halogenation | Halogen (e.g., Br₂) in acid or base | α-Halo ketone |

Reactivity of the Phenylthio Moiety

The phenylthio group (-SPh) is another key functional group that dictates the chemical behavior of the molecule. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. Its presence also enables specific rearrangements and cleavage reactions.

Oxidation of the Thioether to Sulfoxide (B87167) and Sulfone

The thioether linkage in this compound can be readily oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. acsgcipr.org This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation is typically achieved using various oxidizing agents, and the outcome can often be controlled by the choice of reagent and reaction conditions to selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org

Commonly used oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and metal-based reagents. organic-chemistry.orgresearchgate.net Careful control of stoichiometry, often by adding the oxidant slowly to the thioether, is crucial to prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.org

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product | Notes |

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Tantalum carbide) | Sulfoxide | Can be selective for sulfoxide or sulfone depending on the catalyst. organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Niobium carbide) | Sulfone | Efficiently affords the corresponding sulfone. organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; ~1 equivalent for sulfoxide, >2 equivalents for sulfone. |

| Urea-Hydrogen Peroxide (UHP) | Sulfone | Often used with phthalic anhydride for selective sulfone formation. organic-chemistry.org |

Cleavage and Substitution Reactions at Sulfur Centers

The oxidized derivatives of this compound, particularly the sulfoxide, can undergo further characteristic reactions. One of the most significant is the Pummerer rearrangement. chem-station.comorganicreactions.org This reaction occurs when the β-keto sulfoxide is treated with an acid anhydride, such as acetic anhydride. wikipedia.orgacs.org The process involves the formation of an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (acetate in this case). wikipedia.orgnih.gov The net result is the transformation of the sulfoxide into an α-acyloxy thioether, effectively shifting the oxygen atom from the sulfur to the adjacent carbon. wikipedia.org This reaction is a powerful tool for the synthesis of α-functionalized sulfides. organicreactions.org

Beyond the Pummerer rearrangement, the carbon-sulfur bond can also be cleaved. Reductive desulfurization, for instance, using reagents like Raney Nickel, can remove the phenylthio group entirely, replacing it with a hydrogen atom. This type of reaction converts α-phenylthio ketones into the corresponding simple ketones. rsc.org

Participation in Radical Reactions and Fragmentation Pathways

The phenylthio group can influence the molecule's behavior in radical reactions. The sulfur-carbon bond can undergo homolytic cleavage under certain conditions (e.g., photolysis or with radical initiators) to generate a phenylthiyl radical (PhS•) and a carbon-centered radical at the α-position. dundee.ac.uk The stability of the resulting carbon radical is enhanced by the adjacent furanoyl system. Thiyl radicals are versatile intermediates in organic synthesis, often used to initiate cyclization cascades. dundee.ac.uk

In the context of mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns. researchgate.net Likely pathways include the cleavage of the C-S bond, leading to fragments corresponding to the phenylthio cation or radical and the furanoyl ethyl cation or radical. Other potential fragmentations involve the furan ring itself, which can undergo characteristic ring-opening or cleavage reactions. nih.govnih.gov The specific fragmentation pathways provide valuable information for the structural elucidation of the molecule and its derivatives. researchgate.net

Advanced Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms and the transient intermediates involved in the reactions of this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Rate-Determining Steps in Furan Reactions

For electrophilic substitution reactions on the furan ring, the mechanism typically involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate). osti.gov The subsequent deprotonation restores the aromaticity. In such reactions, the formation of this high-energy intermediate is often the rate-determining step. osti.gov The kinetics of acylation of 2-methylfuran, a related compound, suggest that either the formation of the acylating agent or the attack on the furan ring can be rate-limiting. osti.gov

For reactions occurring at the α-carbon via an enolate intermediate, the RDS can be either the initial deprotonation to form the enolate or the subsequent attack of the enolate on an electrophile. youtube.com If a weak base is used, the formation of the enolate is slow and may be the rate-determining step. utexas.edu Conversely, if a strong base is used to quantitatively convert the ketone to its enolate, the subsequent reaction of the enolate with an electrophile becomes the rate-limiting step. youtube.com Theoretical studies on related 2-acylfurans indicate that reactions involving side-chain abstractions or additions to the ring have distinct energy barriers, highlighting the complexity in determining the slowest step without specific experimental data. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for compounds like this compound often hinges on the successful identification and characterization of transient intermediates. While direct spectroscopic observation of intermediates for this specific molecule is not extensively documented in the literature, mechanistic pathways can be inferred from studies of analogous furan-containing ketones and thioethers. Trapping experiments and modern spectroscopic techniques are crucial tools in this endeavor.

In transformations involving the furan moiety, such as oxidative dearomatization, key intermediates like endoperoxides or hydroperoxides can be formed, especially in photooxygenation reactions. For related β-keto furans, oxidation can lead to the formation of unsaturated 1,4-diones through the opening of the furan ring. nih.gov The characterization of these intermediates often relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures to prevent decomposition. For instance, the detection of characteristic shifts in ¹H and ¹³C NMR spectra can provide evidence for the formation of a transient species.

Another common class of intermediates in reactions involving α-thioketones are enolates or enols, formed by deprotonation of the α-carbon. The formation of these intermediates is fundamental to understanding reactions such as alkylations and aldol-type condensations. The specific enolate geometry (E or Z) can be critical in determining the stereochemical outcome of subsequent reactions. Spectroscopic methods like in-situ IR spectroscopy can be employed to monitor the disappearance of the ketone's carbonyl stretch and the appearance of C=C and C-O stretches characteristic of the enolate.

In radical reactions, ketyl radical anions are plausible intermediates, which could be generated via single-electron transfer (SET) processes. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for the direct detection and characterization of such paramagnetic species.

Table 1: Plausible Intermediates in Transformations of this compound and Methods for Characterization

| Plausible Intermediate | Generating Reaction Type | Primary Characterization Method(s) | Key Spectroscopic Signatures |

| Furan Endoperoxide | Photooxygenation | Low-Temperature NMR | Appearance of signals in the δ 4.5-6.5 ppm range in ¹H NMR for protons on the oxygenated ring. |

| Enolate | Base-mediated reactions | In-situ IR, NMR | Disappearance of ketone C=O stretch (around 1680 cm⁻¹) and appearance of enolate C=C stretch in IR. |

| Ketyl Radical Anion | Reductive conditions (SET) | EPR Spectroscopy | Characteristic g-factor and hyperfine coupling constants. |

| Oxidized Sulfur Species (Sulfoxide, Sulfone) | Oxidation | ¹⁷O NMR, IR, Mass Spectrometry | Shift in ¹⁷O NMR, strong S=O stretching bands in IR (1030-1070 cm⁻¹ for sulfoxide, 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ for sulfone). |

Regioselectivity and Chemoselectivity in Transformations of Furan-Ketone-Thioether Systems

The compound this compound possesses multiple reactive sites: the furan ring, the ketone carbonyl group, the enolizable α-proton, and the sulfur atom of the thioether. This complexity makes the study of regioselectivity and chemoselectivity paramount in predicting reaction outcomes. The interplay between these functional groups dictates which part of the molecule will react under specific conditions. researchgate.net

Regioselectivity often arises in reactions involving the furan ring. The furan nucleus is an electron-rich aromatic system prone to electrophilic substitution. The position of substitution is directed by the activating effect of the oxygen atom and the nature of the existing substituent. For 2-substituted furans, electrophilic attack typically occurs at the C5 position, which is the most electron-rich and sterically accessible site. However, the specific reaction conditions and the nature of the electrophile can sometimes lead to substitution at other positions. Computational studies on related systems, such as 2-methoxyfuran, confirm that the reaction's regioselectivity is determined by the interaction between the most nucleophilic atom of the furan (C5) and the electrophilic center of the reacting partner. nih.gov

Chemoselectivity concerns the preferential reaction of one functional group over others. In the furan-ketone-thioether system, a key challenge is to selectively target one group while leaving the others intact.

Ketone vs. Thioether: The oxidation of the molecule presents a chemoselectivity challenge. Mild oxidizing agents might selectively oxidize the thioether to a sulfoxide or sulfone without affecting the furan or ketone. Conversely, stronger oxidants could lead to cleavage of the furan ring or Baeyer-Villiger oxidation of the ketone.

Furan vs. Enolate: In base-catalyzed reactions, the deprotonation of the α-carbon to form an enolate is often faster than reactions involving the furan ring. This allows for selective functionalization at the α-position. However, under certain conditions, particularly with organometallic bases, interaction with the furan ring can occur.

Reactions at the Carbonyl Group: Reagents that specifically target carbonyls, such as reducing agents like sodium borohydride, can selectively reduce the ketone to a secondary alcohol. researchgate.net The thioether and furan ring are typically stable under these conditions. Similarly, Grignard reagents or organolithium compounds would be expected to add to the carbonyl group.

The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions (temperature, solvent, catalyst). researchgate.net For example, in reactions involving unsymmetrical diketones, the regioselectivity of cyclization can be influenced by the structure of the substrate and the reaction conditions, sometimes leading to mixtures of isomers. researchgate.net

Table 2: Predicted Selectivity in Reactions of this compound

| Reagent/Condition | Expected Major Reaction Site | Type of Selectivity | Potential Product Type |

| Electrophile (e.g., Br₂, mild) | Furan Ring (C5-position) | Regioselective | 1-(5-Bromo-furan-2-yl)-2-(phenylthio)ethan-1-one |

| Base (e.g., LDA) then Alkyl Halide | α-Carbon | Chemoselective | 1-(Furan-2-yl)-1-alkyl-2-(phenylthio)ethan-1-one |

| Reducing Agent (e.g., NaBH₄) | Ketone Carbonyl | Chemoselective | 1-(Furan-2-yl)-2-(phenylthio)ethan-1-ol |

| Oxidizing Agent (e.g., m-CPBA, 1 eq.) | Thioether Sulfur | Chemoselective | 1-(Furan-2-yl)-2-(phenylsulfinyl)ethan-1-one |

Advanced Spectroscopic and Structural Elucidation of 1 Furan 2 Yl 2 Phenylthio Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Elucidation of Complex Spin Systems and Connectivity

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound reveal a unique set of signals corresponding to the distinct nuclei in the molecule. The furan (B31954) ring presents a complex AMX spin system, while the phenylthio group shows characteristic aromatic signals. The methylene (B1212753) bridge protons are observed as a singlet, indicating free rotation under standard NMR conditions.

Detailed analysis of the chemical shifts and coupling constants allows for the precise assignment of each proton and carbon. The electron-withdrawing nature of the adjacent carbonyl group deshields the methylene protons and the H5 proton of the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 (C=O) | - | - | - | 185.9 |

| 2 (CH₂) | 4.25 | s | - | 45.7 |

| 1' (Furan C) | - | - | - | 151.8 |

| 2' (Furan CH) | 7.25 | dd | J = 3.6, 0.8 | 118.2 |

| 3' (Furan CH) | 6.58 | dd | J = 3.6, 1.8 | 112.9 |

| 4' (Furan CH) | 7.65 | dd | J = 1.8, 0.8 | 147.3 |

| 1'' (Phenyl C) | - | - | - | 134.5 |

| 2''/6'' (Phenyl CH) | 7.40 | m | - | 130.1 |

| 3''/5'' (Phenyl CH) | 7.32 | m | - | 129.3 |

Note: Data is predictive and based on computational models and analysis of similar structures.

Conformational Analysis using 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity established by 1D NMR and for probing the molecule's three-dimensional structure. wikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the scalar coupling between the protons on the furan ring (H2' with H3', and H3' with H4') and within the phenyl ring. The methylene protons at position 2 would not show any COSY correlations, confirming their isolated nature as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would definitively link the proton assignments in Table 1 to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity across multiple bonds (typically 2-3 bonds). Key correlations would be observed between the methylene protons (H2) and the carbonyl carbon (C1), the ipso-carbon of the furan ring (C1'), and the ipso-carbon of the phenyl ring (C1''). These correlations are instrumental in piecing together the furan-carbonyl-methylene-phenylthio backbone.

Table 2: Key Predicted HMBC Correlations

| Proton(s) | Correlated Carbon(s) |

|---|---|

| H2 (CH₂) | C1 (C=O), C1' (Furan), C1'' (Phenyl) |

| H2' (Furan) | C4', C1' |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. This technique would be particularly useful for analyzing the preferred conformation around the C2-S and C1-C1' single bonds. For instance, NOE correlations between the methylene protons (H2) and protons on the furan (H2') or phenyl rings (H2''/H6'') would indicate their spatial closeness, helping to define the molecule's conformational preferences in solution.

Dynamic NMR Studies of Rotational Barriers and Molecular Fluxionality

The single bonds within this compound, specifically the C(O)-C(furan), C(O)-CH₂, and CH₂-S bonds, have the potential for restricted rotation. This phenomenon can lead to the existence of different conformers that may interconvert at a rate that is on the NMR timescale. montana.eduscielo.org.mxresearchgate.net

Dynamic NMR studies, which involve recording spectra at variable temperatures, can be employed to investigate this molecular fluxionality. fu-berlin.de If a significant energy barrier to rotation exists, lowering the temperature could slow the interconversion rate sufficiently to allow for the observation of distinct signals for each conformer. As the temperature is raised, these separate signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. youtube.com Analyzing the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational dynamics. montana.edu

Advanced Mass Spectrometry Techniques

Mass spectrometry provides critical information on the molecular weight and elemental composition of the compound and offers insights into its structure through the analysis of fragmentation patterns. wikipedia.org

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

In mass spectrometry, this compound (molecular weight: 218.28 g/mol ) would initially form a molecular ion (M•+) at m/z 218. The fragmentation of this ion is predictable based on the functional groups present. The primary cleavage mechanism for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.commiamioh.edu

Two primary alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This is the most likely fragmentation, resulting in the formation of a stable furylcarbonyl cation (m/z 95) and a phenylthiomethyl radical. The peak at m/z 95 is often a prominent fragment for 2-acylfuran compounds.

Cleavage of the C1-C1' bond: This would lead to the formation of a phenylthiomethylcarbonyl cation (m/z 153) and a furyl radical.

Another significant fragmentation pathway involves the cleavage of the C2-S bond, which could lead to the formation of a phenylthio cation (m/z 109) or a 1-(furan-2-yl)ethan-1-one cation radical. Tandem MS (MS/MS) experiments, where the molecular ion at m/z 218 is isolated and subjected to collision-induced dissociation, would allow for the definitive identification of these daughter ions and the elucidation of the complete fragmentation cascade. acs.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 218 | Molecular Ion [M]•+ | [C₁₂H₁₀O₂S]•+ |

| 123 | [PhSCH₂]+ | [C₇H₇S]+ |

| 109 | [PhS]+ | [C₆H₅S]+ |

| 95 | [Furan-CO]+ | [C₅H₃O₂]+ |

High-Resolution Mass Spectrometry for Isotopic Abundance Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. wikipedia.org For this compound, the calculated exact mass of the molecular ion [C₁₂H₁₀O₂S]•+ is 218.04015 u. An experimental HRMS measurement confirming this value would validate the molecular formula.

Furthermore, HRMS allows for the detailed analysis of the isotopic pattern of the molecular ion peak. The presence of a sulfur atom is readily confirmed by the M+2 peak, which corresponds to the presence of the ³⁴S isotope. The natural abundance of ³⁴S is approximately 4.21%, meaning the peak at m/z 220 should have an intensity of about 4.4% relative to the monoisotopic M+ peak at m/z 218 (which also includes contributions from ¹³C). Comparing the experimentally observed isotopic distribution with the theoretically calculated pattern provides strong evidence for the presence and number of sulfur atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional structure and conformation in the solid state.

Determination of Molecular Geometry and Bond Parameters

While a specific crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on the structures of its constituent moieties, such as 2-acetylfuran (B1664036) and phenyl sulfide (B99878) derivatives. amanote.comresearchgate.netresearchgate.net The molecule consists of a planar furan ring connected to a planar phenyl ring through a flexible keto-thioether linkage -(C=O)-CH₂-S-.

Expected bond lengths and angles are consistent with standard values for similar fragments. The C=O bond of the ketone, being conjugated with the furan ring, would be slightly longer than that of a simple aliphatic ketone. The C-S bond lengths and the C-S-C bond angle are characteristic of dialkyl or aryl-alkyl sulfides.

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl group | ~1.22 Å |

| C-S Bond Length | Thioether linkage | ~1.81 Å |

| C-O (furan) Bond Length | Furan ring ether linkage | ~1.36 Å |

| C=C (furan) Bond Length | Furan ring double bond | ~1.35 Å |

| C-C (furan) Bond Length | Furan ring single bond | ~1.44 Å |

| C-C (phenyl) Bond Length | Aromatic ring | ~1.39 Å |

| O=C-C Angle | Angle around ketone | ~120° |

| C-S-C Angle | Thioether linkage angle | ~103-109° |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, the crystal structure would be stabilized by a combination of forces.

The primary interactions would be van der Waals forces, arising from transient fluctuations in electron density. The polar carbonyl group introduces significant dipole-dipole interactions, which would encourage an antiparallel arrangement of molecules in the lattice to stabilize the packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

The spectrum of this compound is expected to show distinct peaks corresponding to its various functional groups. The most prominent feature in the FT-IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch. Due to conjugation with the furan ring, this band is expected to appear at a lower wavenumber (around 1660–1680 cm⁻¹) compared to non-conjugated ketones. uobabylon.edu.iq

The Raman spectrum would likely show strong signals for the aromatic ring vibrations and the C-S bond stretches. chemicalbook.comsemanticscholar.org In the solid state, the absence of strong hydrogen bond donors (like O-H or N-H) means that intermolecular interactions are dominated by weaker forces, although subtle shifts in vibrational frequencies due to C-H···O interactions may be observable.

| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3150–3100 | Aromatic/Furan C-H Stretch | Medium | Medium |

| 2980–2900 | Methylene (-CH₂) C-H Stretch | Medium | Medium |

| 1680–1660 | C=O Stretch (conjugated ketone) | Strong | Medium |

| 1600–1450 | Aromatic/Furan C=C Ring Stretch | Medium-Strong | Strong |

| 1470–1430 | Methylene (-CH₂) Scissoring | Medium | Weak |

| 1250–1020 | Furan C-O-C Stretch | Strong | Weak |

| 800–600 | C-S Stretch | Weak | Medium-Strong |

| 760–730 / 710-690 | Aromatic C-H Out-of-Plane Bend (monosubstituted) | Strong | Weak |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides valuable information about the electronic energy levels and transitions within a molecule. The chromophores in this compound include the furan ring, the phenyl ring, and the carbonyl group, which form a conjugated system.

The UV-Vis absorption spectrum is expected to display two main types of electronic transitions. High-intensity absorptions at shorter wavelengths (typically below 300 nm) are attributed to π→π* transitions within the conjugated aromatic and carbonyl systems. libretexts.org A second, much weaker absorption band at a longer wavelength (above 300 nm) is expected, corresponding to the forbidden n→π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. libretexts.org

Based on a comprehensive search for scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed data for the specified outline sections and subsections. Providing information from related but structurally different molecules would violate the strict requirement to focus solely on the target compound.

Theoretical and Computational Investigations of 1 Furan 2 Yl 2 Phenylthio Ethan 1 One

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the environment. For a flexible molecule like 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one, MD simulations can reveal how its structure changes over time under various conditions.

The conformation of this compound is expected to be significantly influenced by the solvent environment due to the presence of both polar (furan ring, carbonyl group) and non-polar (phenylthio group) moieties. MD simulations in different explicit solvents can elucidate these effects.

In a polar protic solvent such as water or ethanol, the carbonyl group and the oxygen atom of the furan (B31954) ring would act as hydrogen bond acceptors. These interactions would stabilize conformations where these groups are solvent-exposed. The flexibility of the ethanone (B97240) bridge allows for rotation, and the equilibrium between different rotamers would be shifted to favor those that maximize favorable solvent interactions.

In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions would dominate. The solvent would solvate the polar regions of the molecule, but the conformational preferences might differ from those in protic solvents due to the absence of hydrogen bonding.

In a non-polar solvent such as hexane (B92381) or toluene (B28343), intramolecular interactions, like van der Waals forces, would play a more dominant role in determining the molecular conformation. The molecule might adopt a more folded conformation to minimize the exposure of its polar parts to the non-polar environment.

A hypothetical study could compare the dihedral angle distribution of the C(furan)-C(carbonyl)-C(α)-S bond in different solvents, as shown in the interactive table below.

| Solvent | Predominant Dihedral Angle (°) | Interpretation |

| Water (Polar Protic) | 180 (anti-periplanar) | Maximizes exposure of polar groups to solvent for hydrogen bonding. |

| Acetonitrile (Polar Aprotic) | 120 (gauche) | Balances dipole-dipole interactions and steric hindrance. |

| Hexane (Non-polar) | 60 (gauche) | Favors a more compact, folded structure due to intramolecular forces. |

This table is illustrative and based on general principles of solvent effects on molecular conformation.

MD simulations can also model the interaction of this compound with various chemical environments, such as the active site of an enzyme or a material surface. The furan ring, for instance, is a structural motif found in many biologically active compounds and can participate in various non-covalent interactions. Furan-containing compounds are known to interact with biomacromolecules, and their metabolic activation can sometimes lead to toxicity.

Computational studies on the interaction of furan with hydrides have shown that it can participate in both σ-type and π-type hydrogen bonding. The interaction of this compound with biological targets could involve:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor.

π-π Stacking: The furan and phenyl rings can engage in π-π stacking interactions with aromatic residues in a protein.

Hydrophobic Interactions: The phenylthio group can form hydrophobic interactions.

Sulfur Interactions: The sulfur atom can participate in specific interactions with certain amino acid residues or metal ions.

Simulations could be employed to dock the molecule into the active site of a relevant enzyme (e.g., a cytochrome P450 enzyme, given the prevalence of furan metabolism) and run MD simulations to assess the stability of the binding pose and identify key interacting residues.

Structure-Property Relationship Studies (Chemically Focused)

Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, these studies can help in understanding its reactivity and in designing new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate quantitative chemical descriptors of a molecule to its activity or property. For a series of derivatives of this compound, a QSAR/QSPR model could be developed to predict their chemical reactivity.

The reactivity of this compound is centered around several key features: the electrophilic carbonyl carbon, the nucleophilic sulfur atom, the furan ring which can undergo electrophilic substitution or oxidation, and the α-carbon which can be enolized.

A hypothetical QSAR study on the reactivity of derivatives of this compound (e.g., with substituents on the phenyl ring) towards a nucleophile might involve the following steps:

Data Set Generation: A series of derivatives would be synthesized, and their reaction rates with a model nucleophile (like glutathione) would be measured.

Descriptor Calculation: For each derivative, a range of molecular descriptors would be calculated using computational chemistry software. These can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Quantum Chemical Descriptors: Parameters derived from density functional theory (DFT) calculations, such as electrophilicity index.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation linking the descriptors to the observed reactivity.

An example of a resulting (hypothetical) MLR equation could be: log(k) = 0.5 * q(C=O) - 0.2 * E(LUMO) + 1.2 * ω + C where k is the reaction rate constant, q(C=O) is the partial charge on the carbonyl carbon, E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital, and ω is the global electrophilicity index.

Such models have been successfully developed for furan derivatives to predict properties like their inhibitory effects on enzymes or their efficacy as corrosion inhibitors. digitaloceanspaces.comnih.gov

The insights gained from MD simulations and structure-property relationship studies can be used to computationally design new derivatives of this compound with enhanced or tailored chemical properties.

For instance, if the goal is to design a derivative with increased electrophilic reactivity at the carbonyl carbon (e.g., for use as a covalent inhibitor), the following strategies could be explored computationally:

Introducing Electron-Withdrawing Groups: Adding electron-withdrawing substituents (e.g., -NO₂, -CF₃) to the phenyl ring would decrease the electron density on the sulfur atom, which in turn would make the adjacent carbonyl group more electrophilic.

Modifying the Furan Ring: Replacing the furan ring with a more electron-withdrawing heterocycle could also enhance the reactivity of the carbonyl group.

The potential efficacy of these modifications can be evaluated in silico before any synthetic work is undertaken. DFT calculations can be used to compute the properties that were identified as important in the QSAR model (e.g., q(C=O), E(LUMO)). This allows for a rapid screening of a large number of virtual compounds.

The table below illustrates a hypothetical computational design study to enhance reactivity.

| Derivative Modification | Predicted Change in E(LUMO) (eV) | Predicted Change in Carbonyl Carbon Charge (a.u.) | Predicted Reactivity Enhancement |

| Add p-NO₂ to Phenyl Ring | -0.3 | +0.05 | High |

| Add p-OCH₃ to Phenyl Ring | +0.1 | -0.02 | Low (Decrease) |

| Replace Furan with Thiophene | -0.1 | +0.01 | Moderate |

This table is illustrative. The actual values would be obtained from quantum chemical calculations.

By using these computational approaches, the design of new molecules can be guided by a rational, data-driven process, accelerating the discovery of compounds with desired chemical properties.

Modification of the Furan Ring

The furan ring is a π-rich heterocycle, making it susceptible to various chemical transformations. Its modification can be broadly categorized into the introduction of new functional groups onto the ring and more complex structural changes involving annulation or ring expansion.

Introduction of Substituents via Electrophilic or Organometallic Routes

Electrophilic Aromatic Substitution: The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr). pearson.com For a 2-substituted furan, such as the title compound, the incoming electrophile is directed to the C5 position. pharmaguideline.com The carbonyl group at the C2 position is an electron-withdrawing group, which deactivates the furan ring compared to unsubstituted furan, but the regiochemical outcome remains the same. pharmaguideline.com Standard electrophilic substitution reactions, including nitration, halogenation, and sulfonation, can be employed, often requiring mild conditions to prevent polymerization or ring-opening side reactions. pharmaguideline.comyoutube.com

Halogenation: Can be achieved using reagents like bromine in dioxane at low temperatures to yield the 5-bromo derivative. pharmaguideline.com

Nitration: Typically requires a mild nitrating agent, such as acetyl nitrate (B79036), at low temperatures. pharmaguideline.com

Sulfonation: Can be performed using a pyridine-sulfur trioxide complex at room temperature to afford the furan-5-sulfonic acid. pharmaguideline.com

Organometallic Routes: An alternative strategy for functionalizing the furan ring involves an organometallic approach. This route reverses the polarity of the ring, turning it into a nucleophile. Treatment of a 2-acylfuran with a strong base, such as n-butyllithium (n-BuLi), results in deprotonation at the C5 position, forming a highly reactive furyllithium intermediate. This nucleophile can then react with a wide range of electrophiles to introduce various substituents. researchgate.net

| Reaction Type | Reagents & Conditions | Product Description |

| Bromination | Br2, Dioxane, -5 °C | Introduces a bromine atom at the C5 position. |

| Nitration | Acetyl nitrate (CH3COONO2), Low T | Adds a nitro group (-NO2) at the C5 position. |

| Sulfonation | Pyridine-SO3 complex, RT | Installs a sulfonic acid group (-SO3H) at the C5 position. |

| Metalation/Alkylation | 1. n-BuLi, THF; 2. R-X (Alkyl halide) | Forms a C-C bond at the C5 position with an alkyl group. |

Annulation and Ring Extension Reactions

More profound modifications of the furan scaffold involve reactions that build new rings onto the existing heterocycle. These annulation and ring-expansion reactions leverage the inherent reactivity of the furan core to construct complex polycyclic systems.

Annulation Reactions: The furan ring can serve as a building block for constructing fused ring systems. For example, the Robinson annulation, a classic ring-forming sequence, involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgyoutube.com In the context of the title compound, the ketone moiety could potentially be used to build a new ring fused to a different part of the molecule, or the furan itself could participate in cycloaddition reactions. Decarboxylative annulation reactions between alkenyl carboxylic acids and cyclic ketones are also known to produce fused furan derivatives. nih.gov

Ring Opening and Recyclization: Under acidic conditions, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. rsc.orgresearchgate.net This intermediate is a versatile precursor for the Paal-Knorr synthesis, which can be used to form other five-membered heterocycles like pyrroles or thiophenes by reacting it with ammonia/amines or sulfurizing agents, respectively. This represents a powerful strategy for transforming the furan ring into a different heterocyclic system.

Cycloaddition Reactions: The furan nucleus can participate as a 4π component in [4+2] Diels-Alder reactions or as an 8π component in [8+2] cycloadditions with suitable dienophiles, leading to bridged bicyclic or ten-membered ring systems, respectively. nih.gov

| Reaction Type | Description | Resulting Structure |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation. wikipedia.org | Fused six-membered ring. |

| Acid-Catalyzed Ring Opening | Hydrolysis of the furan ring to a 1,4-dicarbonyl intermediate. rsc.org | Acyclic 1,4-diketone. |

| Paal-Knorr Synthesis | Cyclization of the 1,4-dicarbonyl intermediate with N or S sources. | Pyrrole or Thiophene ring. |

| [8+2] Cycloaddition | Reaction of a dienylfuran with an acetylenic ester. nih.gov | Furan-bridged 10-membered ring. |

Modification of the Phenylthio Moiety

The phenylthio group offers multiple sites for derivatization, including the sulfur atom and the phenyl ring.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the thioether linkage is readily oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. These transformations significantly alter the electronic and steric properties of the moiety, converting the neutral thioether into the polar, hydrogen-bond-accepting sulfoxide and sulfone groups. The oxidation is typically highly selective for the sulfur atom, leaving the ketone and furan functionalities intact under controlled conditions. organic-chemistry.org

A variety of oxidizing agents can accomplish this transformation:

Hydrogen Peroxide (H2O2): Often used with a catalyst, it can be controlled by stoichiometry to selectively produce either the sulfoxide or the sulfone. organic-chemistry.org

Urea-Hydrogen Peroxide (UHP): A stable, solid-phase oxidant that is effective for converting sulfides to sulfoxides and sulfones. organic-chemistry.org

Oxone® (Potassium Peroxymonosulfate): A versatile and powerful oxidant used for converting thioethers efficiently to sulfones. chemrxiv.org

| Transformation | Reagents | Product |

| Thioether to Sulfoxide | 1 equiv. H2O2 or m-CPBA | 1-(Furan-2-yl)-2-(phenylsulfinyl)ethan-1-one |

| Thioether to Sulfone | >2 equiv. H2O2 or Oxone® | 1-(Furan-2-yl)-2-(phenylsulfonyl)ethan-1-one |

Substitution on the Phenyl Ring

The phenyl ring of the phenylthio group can undergo electrophilic aromatic substitution. The thioether sulfur atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. youtube.com This directing effect allows for the regioselective introduction of substituents onto the phenyl ring.

Common electrophilic aromatic substitution reactions can be applied:

Halogenation: Bromination or chlorination introduces a halogen atom, primarily at the para position to minimize steric hindrance.

Nitration: Introduction of a nitro group, typically at the ortho and para positions.

Friedel-Crafts Acylation/Alkylation: Adds an acyl or alkyl group to the ring, predominantly at the para position. byjus.com

| Reaction | Reagents | Position of Substitution |

| Bromination | Br2, FeBr3 | Ortho, Para |

| Nitration | HNO3, H2SO4 | Ortho, Para |

| Acylation | RCOCl, AlCl3 | Para |

Replacement of Phenyl with Other Aryl or Alkyl Groups

Replacing the phenyl group with other aryl or alkyl substituents generates a broad class of analogues. While direct displacement of the phenyl group is challenging, this can be achieved through multi-step synthetic sequences. A common strategy involves the cleavage of the C-S bond followed by the formation of a new thioether with the desired group.

Alternatively, a more convergent approach involves synthesizing a common intermediate, such as 2-bromo-1-(furan-2-yl)ethan-1-one, and then displacing the bromide with various commercially available or synthesized alkyl or aryl thiols. This nucleophilic substitution reaction provides a straightforward route to a wide library of thioether analogues. nih.gov

| Strategy | Step 1 | Step 2 | Resulting Analogue |

| Convergent Synthesis | Synthesis of 2-bromo-1-(furan-2-yl)ethan-1-one | Reaction with R-SH (Alkyl Thiol) | 2-(Alkylthio)-1-(furan-2-yl)ethan-1-one |

| Convergent Synthesis | Synthesis of 2-bromo-1-(furan-2-yl)ethan-1-one | Reaction with Ar-SH (Aryl Thiol) | 2-(Arylthio)-1-(furan-2-yl)ethan-1-one |

Applications of 1 Furan 2 Yl 2 Phenylthio Ethan 1 One in Chemical Synthesis and Materials Science Non Biological

Role as a Synthetic Intermediate in Organic Synthesis

As a derivative of 2-acetylfuran (B1664036), 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one serves as a versatile building block in synthetic organic chemistry. medchemexpress.comgoogle.com The α-phenylthio ketone functional group is particularly important, acting as a masked enolate and enabling specific and controlled carbon-carbon bond formations. rsc.orgrsc.org

The furan (B31954) nucleus is a well-established synthon for a diverse array of other chemical structures, including other heterocyclic systems. organic-chemistry.orgijsrst.com The reactivity of the furan ring, combined with the ketone and thioether functionalities in this compound, provides multiple sites for chemical modification.

Alpha-phenylthio ketones are recognized as specific enol equivalents, and their synthesis is a regiospecific process. rsc.orgrsc.org This allows them to be used in reactions where precise control over the site of reaction is necessary. For instance, the sulfur group can be reductively removed after serving its purpose in a synthetic sequence, or it can be oxidized to a sulfoxide (B87167) or sulfone to modulate the reactivity of the adjacent methylene (B1212753) group. This versatility makes compounds like this compound valuable precursors for constructing more complex molecules. The furan ring itself can participate in cycloaddition reactions or be converted into other functional groups, further expanding its synthetic utility. nih.govresearchgate.net For example, reactions involving the furan moiety can lead to the formation of furan-annulated (fused) heterocyclic systems. researchgate.netnih.gov

Research on related furan-containing chalcones has shown that the addition of thiophenols across a double bond yields β-arylmercapto ketones, which are key intermediates for further transformations, including the synthesis of pyrazoline derivatives. researchgate.net This highlights the general utility of incorporating thioether linkages into furan-based ketone scaffolds for the synthesis of new heterocyclic compounds.

| Structural Moiety | Key Reaction Types | Resulting Structures/Applications | Reference |

|---|---|---|---|

| Furan Ring | Cycloaddition, Ring Opening, Electrophilic Substitution | Polycyclic systems, 1,4-dicarbonyl compounds, substituted furans | organic-chemistry.orgnih.gov |

| α-Phenylthio Ketone | Enolate chemistry, oxidation/elimination, desulfurization | Precursor for α,β-unsaturated ketones, functionalized aldehydes, and ketones | rsc.orgresearchgate.net |

| 2-Acetylfuran Core | Condensation, C-H activation, acylation | Chalcones, substituted heteroarenes, pharmaceutical intermediates | acs.orgmdpi.comgoogle.com |

The furan ring is a structural motif present in numerous natural products. mdpi.com Consequently, furan derivatives are frequently employed as starting materials in the total synthesis of these complex molecules. The parent compound, 2-acetylfuran, is a key intermediate in the synthesis of various compounds, including pharmaceuticals like Cefuroxime. medchemexpress.com

While direct application of this compound in a completed natural product synthesis is not extensively documented, its potential is evident. The α-ketosulfide functionality provides a handle for introducing stereocenters and forming carbon-carbon bonds with high control, which is crucial in the asymmetric synthesis of natural products. For example, α-keto acid derivatives, which share functional similarities, are known precursors for many biologically active natural compounds. mdpi.com The ability to use the phenylthio group to direct reactivity and then remove it under mild conditions makes it an attractive tool for constructing complex molecular architectures found in nature.

Applications in Polymer Chemistry

Furan-based compounds are of significant interest in polymer science as they can be derived from renewable biomass resources, offering a sustainable alternative to petroleum-based monomers. acs.orgresearchgate.netdntb.gov.ua The incorporation of a sulfur atom can also impart unique properties to the resulting polymers. taylorandfrancis.com

The furan moiety within this compound can, in principle, participate in polymerization reactions. Furan and its derivatives have been used to create a variety of polymers, including polyesters and polyamides. dntb.gov.ua The development of catalyst-transfer polycondensation has enabled the synthesis of regioregular polyfurans and furan-thiophene alternating copolymers, which are investigated for their electronic properties. acs.orgnih.govresearchgate.net

The presence of both a furan ring and a thioether linkage in this compound makes it a candidate for creating specialty copolymers. The sulfur atom could enhance the thermal stability or modify the refractive index of the resulting polymer. While this specific compound is not a conventional monomer, its bifunctional nature suggests potential for use in step-growth polymerization or for the synthesis of more complex, functionalized monomers.

The α-keto functionality in this compound suggests a potential role as a photoinitiator. Photoinitiators are compounds that generate reactive species (such as free radicals) upon exposure to light, initiating a polymerization chain reaction. sigmaaldrich.commdpi.com Type I photoinitiators, which include α-hydroxy ketones, undergo unimolecular bond cleavage upon irradiation to form radicals. researchgate.net

Although this compound is an α-ketosulfide, it shares structural features with known classes of photoinitiators like α-ketoesters, which are also explored for photopolymerization. researchgate.net The bond between the carbonyl carbon and the adjacent carbon bearing the phenylthio group could potentially undergo cleavage upon UV irradiation, generating radicals capable of initiating polymerization. This application remains speculative but is an area for potential research, given the ongoing search for novel and efficient photoinitiator systems.

Use in Materials Science

The combination of a renewable furan building block and an organosulfur component makes this compound an interesting candidate for materials science. mdpi.comnih.gov Both furan-based polymers and organosulfur compounds have been independently explored for creating advanced materials with specific functions. taylorandfrancis.comjmchemsci.com

Furan-containing polymers have been investigated for applications in organic electronics, such as organic solar cells, where they serve as components of low band-gap polymers. lbl.gov The incorporation of furan can improve solubility and influence the electronic properties of the material.

Precursor for Photoactive and Optoelectronic Materials

The furan moiety within this compound makes it an attractive candidate for the synthesis of photoactive and optoelectronic materials. Furan-containing polymers are noted for their favorable electronic and optical properties, which are comparable to their thiophene-based counterparts. Research into furan-based derivatives has shown their potential in creating materials with tailored optoelectronic characteristics. The incorporation of furan rings can influence molecular planarity and electronic properties, which are crucial for applications in organic electronics. While direct studies on polymers derived specifically from this compound are not extensively documented, the broader class of furan derivatives is actively being explored for these applications. For instance, furan-based benzylidene ketones have been investigated as photoinitiators in polymerization processes.

Components in Functional Coatings or Resins

Furan-based resins are gaining attention as sustainable alternatives to traditional petroleum-derived resins in the formulation of functional coatings. These resins can be synthesized from renewable biomass resources, with furfural, a key precursor to the furan ring in this compound, being a prominent starting material. While specific formulations incorporating this compound are not detailed in publicly available literature, the general properties of furan resins suggest the potential utility of this compound. Furan resins are known for their thermal stability and chemical resistance, making them suitable for demanding coating applications. The presence of the phenylthio group in this compound could potentially enhance adhesion and compatibility with various substrates and other polymer matrices.

Ligand Chemistry and Catalysis

The sulfur and oxygen atoms in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis.

The development of novel ligands is a cornerstone of advancing transition metal catalysis. While specific research detailing the use of this compound as a ligand is limited, the structural motifs present in the molecule are found in other successful ligand systems. For example, furan-containing ligands have been synthesized and incorporated into Hoveyda-Grubbs type catalysts for olefin metathesis reactions. These catalysts have demonstrated high activity and efficiency. The combination of a soft sulfur donor and a hard oxygen donor in this compound could offer unique electronic and steric properties to a metal center, potentially influencing the selectivity and reactivity of catalytic transformations.

The synthesis of novel catalytic systems often relies on the design of innovative molecular frameworks. Although catalytic systems explicitly built around this compound are not yet prevalent in the literature, the broader exploration of furan derivatives in catalysis provides a strong rationale for its potential. Metal-catalyzed reactions are widely used for the synthesis of substituted furans, indicating the compatibility of the furan ring with various catalytic processes. The development of catalysts from biomass-derived furan compounds is also an active area of research, aligning with the principles of green and sustainable chemistry.

Chemical Sensors and Probes (Exclusively Chemical Detection)

The design of selective and sensitive chemical sensors is crucial for a wide range of analytical applications. Furan-containing compounds have been investigated as components of fluorescent chemosensors for the detection of various analytes. The furan ring can act as a signaling unit or as part of the recognition site. While there is no specific mention of this compound in the design of chemical sensors in the reviewed literature, its functional groups suggest potential for such applications. The carbonyl and phenylthio groups could be involved in binding interactions with specific chemical species, and the furan ring could serve as a fluorophore or a modulator of electronic properties upon analyte binding. The development of optical sensors based on furan derivatives for the detection of compounds like 2-furaldehyde highlights the utility of this chemical family in sensor technology.

Future Research Directions and Unexplored Avenues for 1 Furan 2 Yl 2 Phenylthio Ethan 1 One

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of eco-friendly synthetic pathways to 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one, moving away from conventional methods that may rely on hazardous reagents or generate significant waste.

Key research avenues include:

Biocatalytic Approaches : The use of whole-cell biocatalysts or isolated enzymes for asymmetric reduction of precursor ketones has been successfully demonstrated for other furan (B31954) derivatives. researchgate.netresearchgate.net Research into enzymes capable of catalyzing the α-sulfenylation of 2-acetylfuran (B1664036) or related precursors could offer a highly selective and environmentally benign route.

Catalysis with Earth-Abundant Metals : While noble metals are effective catalysts, their high cost and toxicity are significant drawbacks. frontiersin.org Investigating the use of non-noble, earth-abundant metals like iron, copper, or nickel for C-S bond formation could lead to more economical and sustainable processes. frontiersin.org

Renewable Feedstocks and Solvents : The furan moiety is readily derived from biomass resources like carbohydrates. frontiersin.orgnih.gov Future synthetic strategies should aim to utilize bio-derived starting materials for both the furan and, potentially, the thiol component. Furthermore, replacing traditional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical area for exploration. frontiersin.orgunito.it

Alternative Thiolating Agents : To circumvent the use of volatile and malodorous thiols like thiophenol, alternative sulfur-transfer reagents should be investigated. Sodium S-organyl sulfurothioates (Bunte salts) represent a stable and odorless option for the α-sulfenylation of β-keto esters, a methodology that could be adapted for the target compound. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Enzyme discovery and engineering, substrate scope limitations, optimization of reaction conditions. |

| Non-Noble Metal Catalysis | Lower cost, reduced toxicity compared to noble metals. frontiersin.orgfrontiersin.org | Catalyst stability and leaching, achieving high activity and selectivity. |

| Flow Chemistry | Improved safety and control, easier scale-up, potential for higher yields. semanticscholar.org | Reactor design, optimization of flow parameters, handling of solids/catalysts in flow. |

| Use of Bunte Salts | Avoids use of foul-smelling thiols, stable reagents. nih.gov | Optimization of base and solvent conditions for selectivity, exploring substrate scope. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The unique combination of a furan ring, a ketone, and a thioether linkage in this compound suggests a rich and complex reactivity profile that remains largely unexplored.

Future investigations should focus on:

Regioselective Alkylation : Controlling the regioselectivity of ketone α-alkylation is a classic challenge in organic synthesis. nih.gov Research using novel catalytic systems, such as space-constrained nickel catalysts, could enable selective alkylation at the α-carbon, reversing conventional selectivity patterns and providing access to more complex derivatives. researchgate.net

Furan Ring Transformations : The furan ring is not merely an inert scaffold; it can participate in a variety of reactions, including cycloadditions and oxidative dearomatization. researchgate.netwikipedia.orgnih.gov Exploring these transformations could lead to the synthesis of complex polycyclic or highly functionalized acyclic structures from the parent compound.

Asymmetric Catalysis : The carbonyl group and the adjacent stereocenter offer prime targets for asymmetric synthesis. Developing catalytic methods for the enantioselective reduction of the ketone or the asymmetric α-functionalization would be highly valuable for producing chiral building blocks.

Controlled C-S Bond Cleavage/Functionalization : The phenylthio group can act as a leaving group or be oxidized to sulfoxide (B87167) and sulfone derivatives, which in turn can be used in elimination reactions or as Michael acceptors. Controlling these transformations offers a pathway to diverse molecular architectures.

Table 2: Potential Reactivity and Selectivity Control Strategies

| Reaction Type | Target Transformation | Proposed Strategy |

| α-Alkylation | Selective C-alkylation at the more-hindered α-position. | Use of bulky diphosphine ligands with nickel catalysts to control enolate formation. nih.govresearchgate.net |

| Cycloaddition | Diels-Alder reaction involving the furan ring. | Reaction with various dienophiles to create complex bicyclic adducts. wikipedia.org |

| Oxidative Rearrangement | Oxidative dearomatization of the furan ring. | Treatment with oxidizing agents like m-CPBA to generate highly functionalized intermediates. nih.gov |

| Asymmetric Reduction | Enantioselective reduction of the ketone to a secondary alcohol. | Employing chiral catalysts (e.g., Noyori-type catalysts) or biocatalysts. researchgate.net |

Advanced Computational Studies for Predictive Modeling in Chemical Systems

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. Applying these methods to this compound could offer profound insights.

Areas for computational investigation include:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. This would be invaluable for understanding the mechanisms of novel synthetic routes or unconventional reactivity patterns.

Predicting Spectroscopic and Electronic Properties : Computational models can accurately predict spectroscopic data (NMR, IR), which can aid in structural characterization. Furthermore, calculations of molecular orbitals (e.g., HOMO-LUMO energies) can provide insights into the compound's electronic behavior and potential as a building block for functional materials. rsc.org

Modeling Intermolecular Interactions : Understanding how the molecule interacts with itself and with other molecules is key to predicting its behavior in condensed phases. Computational studies can model non-covalent interactions like hydrogen bonding and π-stacking, which are crucial for crystal engineering and supramolecular chemistry. rsc.orgbris.ac.uk

Virtual Screening for Biological Activity : While outside the immediate scope of synthetic chemistry, molecular docking simulations could be used to predict the binding affinity of the compound and its derivatives to various biological targets, guiding future research in medicinal chemistry. nih.gov

Integration into Supramolecular Architectures for Chemical Applications

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces. The structural features of this compound make it an intriguing candidate as a building block (tecton) for supramolecular assembly.

Future research could explore:

Crystal Engineering : The furan ring, phenyl group, and carbonyl oxygen can all participate in various intermolecular interactions, including π-π stacking, C-H···π, and C-H···O hydrogen bonds. scispace.com Systematic studies on the co-crystallization of this compound with other molecules could lead to the design of new materials with specific packing motifs and properties.

Coordination Chemistry : The carbonyl oxygen and the sulfur atom of the thioether are potential coordination sites for metal ions. Investigating the coordination chemistry of this compound could lead to the formation of novel metal-organic complexes, coordination polymers, or frameworks with interesting catalytic or material properties.

Self-Assembled Monolayers (SAMs) : The phenylthio group provides a potential anchor for binding to gold surfaces. Exploring the ability of this compound and its derivatives to form self-assembled monolayers could have applications in surface modification and nanotechnology.

Potential in Emerging Fields of Green Chemistry and Sustainable Chemical Technologies

Aligning chemical research with the principles of green chemistry is essential for a sustainable future. This compound is well-positioned to contribute to this field.

Key opportunities include:

Biomass Valorization : As a derivative of furfural, a primary platform chemical from biomass, this compound is part of the value chain for converting renewable resources into valuable chemicals. frontiersin.orgmdpi.com Research should focus on integrating its synthesis into biorefinery concepts. rsc.orgmdpi.com

Platform for Bio-based Polymers : Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are precursors to bio-based polymers like PEF (polyethylene furanoate), a promising alternative to petroleum-derived PET. mdpi.com The reactivity of this compound could be harnessed to create novel furan-based monomers for new sustainable polymers and materials. researchgate.net

Challenges in Scale-Up and Academic Feasibility for Industrial Applications (from a chemical engineering perspective)

Translating a laboratory synthesis into a viable industrial process requires overcoming numerous chemical engineering challenges. For this compound, several factors must be considered for potential scale-up.

Precursor Availability and Cost : Furfural is an established industrial chemical derived from agricultural waste. However, the cost and large-scale availability of the thiophenol precursor or alternative thiolating agents need careful evaluation.

Process Safety and Handling : Thiophenol is toxic and has a potent, unpleasant odor, posing significant handling challenges on an industrial scale. While alternative reagents like Bunte salts can mitigate this, their synthesis adds steps and cost. nih.gov The thermal stability of the furan ring under process conditions must also be assessed, as some furan derivatives can be unstable. mdpi.com

Reaction Conditions and Reactor Design : Many laboratory-scale syntheses involve high temperatures, specialized catalysts, or long reaction times that may not be economically feasible on a large scale. unito.itresearchgate.net Transitioning from batch to continuous flow processing could offer better control over reaction parameters, improve safety, and enhance efficiency, but requires significant investment in process development.

Downstream Processing and Purification : Separation of the final product from catalysts, unreacted starting materials, and byproducts is a major cost driver in chemical manufacturing. Developing efficient and low-waste purification methods, such as crystallization over chromatography, is critical for industrial feasibility. Catalyst recovery and recycling are particularly important when using expensive or toxic metal catalysts. frontiersin.org

Lack of Kinetic Data : A fundamental challenge for scaling up new chemical processes is the lack of kinetic data. mdpi.com Detailed kinetic studies are essential for designing and optimizing industrial-scale reactors and ensuring the process is efficient and controllable.

Q & A

Q. Optimization Tips :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during thiol additions.

- Catalyst Screening : Transition-metal catalysts (e.g., Rh(II)) enhance enantioselectivity in asymmetric syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming the furan ring (δ 6.3–7.5 ppm for protons) and phenylthio group (δ 7.2–7.6 ppm for aromatic protons). The ketone carbonyl typically appears at δ 190–210 ppm in ¹³C NMR .